molecular formula C11H19N5O7 B14249007 Glycyl-L-serylglycylglycylglycine CAS No. 251343-65-4

Glycyl-L-serylglycylglycylglycine

Cat. No.: B14249007
CAS No.: 251343-65-4
M. Wt: 333.30 g/mol
InChI Key: DXJWOQRBGSWVSN-LURJTMIESA-N
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Description

Glycyl-L-serylglycylglycylglycine is a peptide compound composed of five amino acids: glycine and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-serylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-serylglycylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water or enzymes.

    Oxidation: Oxidizing agents can modify the amino acid side chains, particularly serine.

    Reduction: Reducing agents can reverse oxidation effects or modify disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified amino acids with altered side chains.

    Reduction: Restored or modified peptide bonds.

Scientific Research Applications

Glycyl-L-serylglycylglycylglycine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme substrates.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the production of peptide-based materials and as a stabilizer in formulations.

Mechanism of Action

The mechanism of action of Glycyl-L-serylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A simpler dipeptide composed of two glycine molecules.

    Glycyl-L-serine: A dipeptide composed of glycine and serine.

    Glycyl-L-alanine: A dipeptide composed of glycine and alanine.

Uniqueness

Glycyl-L-serylglycylglycylglycine is unique due to its specific sequence and length, which confer distinct biochemical properties and potential applications. Its combination of glycine and serine residues allows for unique interactions and stability compared to simpler peptides.

Properties

CAS No.

251343-65-4

Molecular Formula

C11H19N5O7

Molecular Weight

333.30 g/mol

IUPAC Name

2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C11H19N5O7/c12-1-7(18)16-6(5-17)11(23)15-3-9(20)13-2-8(19)14-4-10(21)22/h6,17H,1-5,12H2,(H,13,20)(H,14,19)(H,15,23)(H,16,18)(H,21,22)/t6-/m0/s1

InChI Key

DXJWOQRBGSWVSN-LURJTMIESA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CN)O

Origin of Product

United States

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